molecular formula C24H21N3OS B2392615 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide CAS No. 946320-39-4

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide

Cat. No.: B2392615
CAS No.: 946320-39-4
M. Wt: 399.51
InChI Key: LAKVNHULUKGRHH-ZHACJKMWSA-N
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Description

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide is a synthetic small molecule designed for research applications, integrating a cinnamamide pharmacophore with a 5,6-dimethylbenzo[d]thiazol-2-amine scaffold. The cinnamamide structure, an α,β-unsaturated carbonyl system, is a privileged motif in medicinal chemistry known to confer diverse biological activities. Scientific literature indicates that cinnamamide derivatives exhibit potent antimicrobial properties against Gram-positive bacteria, including clinical strains of Staphylococcus and Enterococcus , and demonstrate efficacy in inhibiting biofilm formation . Furthermore, structurally related cinnamamide hybrids have shown significant in vitro anticancer activity against various human cancer cell lines, with mechanisms that may involve the induction of apoptosis and autophagy . The 5,6-dimethylbenzo[d]thiazol-2-amine core is a well-established building block in chemical synthesis, suggesting its role in modulating the compound's physicochemical properties and target affinity . This reagent is intended for use by qualified researchers for in vitro biochemical and cell-based assays to investigate mechanisms of action, structure-activity relationships, and potential therapeutic applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(E)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3OS/c1-17-13-21-22(14-18(17)2)29-24(26-21)27(16-20-9-6-12-25-15-20)23(28)11-10-19-7-4-3-5-8-19/h3-15H,16H2,1-2H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKVNHULUKGRHH-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)C=CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)/C=C/C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities. The combination of a benzo[d]thiazole moiety and a pyridine ring suggests promising pharmacological properties, particularly in the treatment of various diseases.

Structural Characteristics

The molecular structure of this compound can be summarized as follows:

  • Molecular Formula : C₁₈H₁₆N₂OS
  • Molecular Weight : Approximately 314.4 g/mol
  • Key Functional Groups : Benzo[d]thiazole, pyridine, and cinnamide.

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in disease pathways. Molecular docking studies have indicated that this compound can effectively bind to protein receptors, influencing various biological processes.

Biological Activity Overview

The biological activities of this compound have been explored through various research studies. Below is a summary of its reported activities:

Biological Activity Description
Anticancer Activity Exhibits cytotoxic effects on cancer cell lines such as HepG2 and B16-F10 with IC50 values indicating significant potency against these cells.
Antimicrobial Properties Demonstrates activity against various bacterial strains, suggesting potential as an antibacterial agent.
Anti-inflammatory Effects May modulate inflammatory pathways, potentially reducing inflammation in relevant models.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study reported that derivatives of cinnamic acid, including those similar to this compound, showed significant cytotoxic effects against HepG2 cells with varying IC50 values ranging from 0.74 µM to over 250 µM depending on structural modifications . This indicates that structural variations can significantly influence the anticancer efficacy.
  • Antimicrobial Properties :
    • Research has highlighted the effectiveness of related compounds against Staphylococcus aureus, with several derivatives exhibiting notable antibacterial activity . The presence of the thiazole and pyridine rings is believed to enhance the antimicrobial properties through specific interactions with bacterial targets.
  • Anti-inflammatory Effects :
    • In vitro studies have demonstrated that certain derivatives can inhibit NF-kB activation, a key transcription factor involved in inflammation . This suggests that this compound could have therapeutic potential in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs in terms of structure, synthesis, physicochemical properties, and pharmacological activities.

Key Observations :

  • The target compound’s pyridinylmethyl group distinguishes it from simpler benzamide or chloroacetamide analogs (e.g., 3c in ). This substituent may enhance solubility or target engagement compared to unsubstituted derivatives .
  • Cinnamamide derivatives () share the α,β-unsaturated carbonyl group with the target compound, which is critical for bioactivity (e.g., covalent binding to enzymes like SARS-CoV-2 Mpro) .
Physicochemical and Pharmacokinetic Properties
Compound LogP (Predicted) Solubility (mg/L) Plasma Protein Binding (%) Reference
Target Compound ~3.5 (Estimated) Low (Cinnamamide analogs) ~85–90 Extrapolated
3c (Benzamide analog, ) 2.8 Poor (Insoluble in CDCl3) ~80
3g (Antidepressant analog, ) 3.1 Moderate 88
Cinnamamide derivatives () 3.0–3.8 Low to moderate 75–90

Key Observations :

  • The target compound’s pyridinylmethyl group may improve solubility relative to the poorly soluble benzamide analog 3c .
  • ADME predictions for benzothiazole derivatives () suggest moderate blood-brain barrier penetration, aligning with their antidepressant activity .
Pharmacological Activity
Compound Biological Activity Mechanism/Relevance Reference
Target Compound Hypothesized: Antiviral/Antitumor Cinnamamide moiety may inhibit viral proteases or tubulin Extrapolated
3c (Benzamide analog, ) Antitumor Tubulin inhibition (IC50 = 2.1 µM)
3g (Antidepressant analog, ) Antidepressant Forced swim test: 40% immobility reduction
Cinnamamide derivatives () SARS-CoV-2 Mpro inhibition IC50 = 0.8–5.2 µM (E-configuration critical)

Key Observations :

  • The target compound’s cinnamamide group shares structural homology with SARS-CoV-2 Mpro inhibitors (), but its pyridinylmethyl group may confer unique selectivity .
  • Benzamide analogs (e.g., 3c) exhibit antitumor activity via tubulin inhibition, suggesting the benzothiazole core is a viable scaffold for oncology .

Q & A

Basic: What are the standard synthetic protocols for this compound, and how is structural confirmation performed?

Methodological Answer:
The synthesis typically involves coupling reactions between substituted benzothiazole amines and cinnamoyl/pyridinylmethyl intermediates. For example, a related benzothiazole derivative (N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide) was synthesized via benzoylation of 5,6-dimethylbenzo[d]thiazol-2-amine using benzoyl chloride under reflux conditions, yielding 51% product with a melting point of 210°C . Structural confirmation employs:

  • FTIR : To identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
  • ¹H-NMR : Aromatic protons (δ 7.56–8.04 ppm), methyl groups (δ 2.38 ppm), and pyridinyl protons.
  • HRMS : To confirm molecular ion mass (e.g., [M+H]⁺ calculated as 283.0899) .
    Challenges include insolubility in common NMR solvents, which may require alternative solvents (e.g., DMSO-d₆) or derivatization .

Basic: What in vivo models are suitable for preliminary evaluation of antidepressant activity?

Methodological Answer:
The tail suspension test (TST) in BALB/c mice is widely used. Key parameters:

  • Dose : 40 mg/kg (oral or intraperitoneal), with vehicle controls (e.g., oil) .
  • Positive Control : Fluoxetine (20 mg/kg) to validate assay sensitivity .
  • Behavioral Metrics : Immobility time reduction indicates potential antidepressant effects.
    This model balances ethical constraints and translational relevance to human depressive phenotypes .

Advanced: How can solubility limitations during NMR characterization be resolved for benzothiazole derivatives?

Methodological Answer:
For insoluble derivatives (e.g., failure to obtain ¹³C-NMR due to poor solubility in CDCl₃ ):

  • Solvent Optimization : Use deuterated DMSO or DMF.
  • Derivatization : Introduce solubilizing groups (e.g., polyethylene glycol chains) without altering core pharmacophores.
  • Solid-State NMR : Alternative for crystalline compounds.
  • Mass Spectrometry : Complementary data for molecular weight and fragmentation patterns .

Advanced: What computational strategies predict ADME properties, and how reliable are they?

Methodological Answer:
QikProp 4.8 is used to predict:

  • logP : Critical for blood-brain barrier penetration (target: 2–3.5).
  • H-bond donors/acceptors : ≤5 and ≤10, respectively, for oral bioavailability.
  • Polar Surface Area (PSA) : <90 Ų for optimal permeability .
    Validation requires in vitro assays (e.g., Caco-2 permeability, microsomal stability). Discrepancies between predicted and experimental data often arise from unaccounted protein binding or active transport mechanisms .

Advanced: How do halogen substitutions (e.g., Br, F) impact bioactivity in benzothiazole analogs?

Methodological Answer:
Structure-Activity Relationship (SAR) Studies :

  • 6-Bromo Substitution : Increases antimicrobial activity (e.g., N-(6-bromobenzo[d]thiazol-2-yl)cinnamamide showed enhanced bacterial inhibition) .
  • 6-Fluoro Derivatives : Improve anti-inflammatory and antitumor activity (e.g., fluorinated analogs inhibited COX-2 by 65% at 10 μM ).
  • Pyridinylmethyl Groups : Enhance target selectivity via π-π stacking with kinase active sites .
    Rational design should balance electronic effects (halogen electronegativity) and steric bulk .

Advanced: How to resolve contradictions between in vitro and in vivo efficacy data?

Methodological Answer:
Discrepancies may arise from:

  • Poor Pharmacokinetics : Use LC-MS/MS to measure plasma/tissue concentrations.
  • Metabolic Instability : Incubate with liver microsomes to identify major metabolites.
  • Species-Specific Responses : Test in multiple models (e.g., zebrafish for rapid screening, followed by rodents) .
    Example: A compound active in vitro but ineffective in vivo may require prodrug strategies to improve bioavailability .

Basic: Which spectroscopic markers confirm the cinnamamide moiety?

Methodological Answer:
Key spectral features include:

  • ¹H-NMR : Trans-coupled olefinic protons (δ 6.5–7.5 ppm, J = 15–16 Hz).
  • ¹³C-NMR : Carbonyl resonance at ~165 ppm (amide C=O) and conjugated alkene carbons (~120–140 ppm).
  • UV-Vis : Absorption at ~280 nm (π→π* transitions in cinnamoyl group) .

Advanced: How to optimize reaction yields in benzothiazole derivatization?

Methodological Answer:

  • Catalyst Screening : K₂CO₃ or Et₃N for deprotonation in amide coupling .
  • Temperature Control : Reflux in DMF for 12–24 hours (yields ~50–77%) .
  • Stoichiometry : 1.1–1.2 equivalents of acyl chloride to amine for minimal side products .
  • Workup : Column chromatography (silica gel, hexane/EtOAc gradient) to isolate pure product .

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